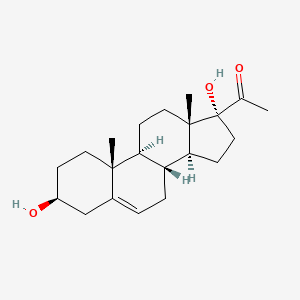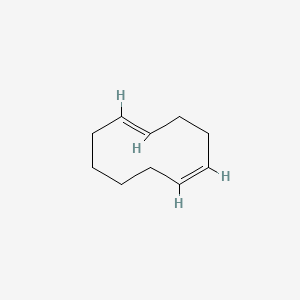
Solapalmatinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solapalmatinine is a chemical compound that belongs to the class of isoquinoline alkaloids. It is known for its diverse pharmacological properties and is found in various plant species, particularly those in the Berberidaceae family. This compound has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antimicrobial, and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Solapalmatinine typically involves the extraction from natural sources or chemical synthesis. The chemical synthesis route often starts with the precursor compounds such as tetrahydroberberine. The process involves several steps, including methylation, oxidation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include methyl iodide, potassium permanganate, and acetic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis in reactors. The extraction process includes solvent extraction, purification using chromatography techniques, and crystallization. Chemical synthesis on an industrial scale requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Solapalmatinine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.
Applications De Recherche Scientifique
Solapalmatinine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of pharmaceuticals and as a natural dye in the textile industry.
Mécanisme D'action
The mechanism of action of Solapalmatinine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, which contributes to its anticancer properties. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Solapalmatinine is similar to other isoquinoline alkaloids such as berberine and palmatine. it has unique properties that distinguish it from these compounds:
Berberine: While both have antimicrobial properties, this compound has shown higher efficacy in certain bacterial strains.
Palmatine: Both compounds have anti-inflammatory properties, but this compound has a broader spectrum of activity.
List of Similar Compounds
- Berberine
- Palmatine
- Jatrorrhizine
- Coptisine
This compound’s unique combination of pharmacological properties makes it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
17232-86-9 |
|---|---|
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B1175479.png)



